Solanesyl phosphate

Description

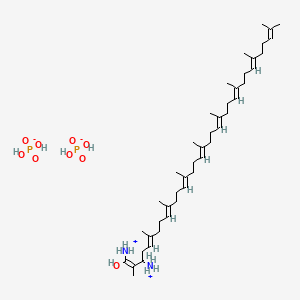

Structure

2D Structure

Properties

CAS No. |

98229-45-9 |

|---|---|

Molecular Formula |

C44H80N2O9P2 |

Molecular Weight |

843.1 g/mol |

IUPAC Name |

[(1E,5E,9E,13E,17E,21E,25E,29E)-1-azaniumyl-1-hydroxy-2,6,10,14,18,22,26,30,34-nonamethylpentatriaconta-1,5,9,13,17,21,25,29,33-nonaen-3-yl]azanium;dihydrogen phosphate |

InChI |

InChI=1S/C44H74N2O.2H3O4P/c1-34(2)18-11-19-35(3)20-12-21-36(4)22-13-23-37(5)24-14-25-38(6)26-15-27-39(7)28-16-29-40(8)30-17-31-41(9)32-33-43(45)42(10)44(46)47;2*1-5(2,3)4/h18,20,22,24,26,28,30,32,43,47H,11-17,19,21,23,25,27,29,31,33,45-46H2,1-10H3;2*(H3,1,2,3,4)/b35-20+,36-22+,37-24+,38-26+,39-28+,40-30+,41-32+,44-42+;; |

InChI Key |

DNQNAUJQXSAFFJ-OZWJWTFOSA-N |

SMILES |

CC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCC(C(=C([NH3+])O)C)[NH3+])C)C)C)C)C)C)C)C.OP(=O)(O)[O-].OP(=O)(O)[O-] |

Isomeric SMILES |

CC(=CCC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC(/C(=C(\[NH3+])/O)/C)[NH3+])/C)/C)/C)/C)/C)/C)/C)C.OP(=O)(O)[O-].OP(=O)(O)[O-] |

Canonical SMILES |

CC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCC(C(=C([NH3+])O)C)[NH3+])C)C)C)C)C)C)C)C.OP(=O)(O)[O-].OP(=O)(O)[O-] |

Synonyms |

solanesyl phosphate |

Origin of Product |

United States |

Biosynthesis Pathways of Solanesyl Phosphate

Isoprenoid Precursor Unit Generation

The journey to solanesyl phosphate (B84403) begins with the synthesis of the five-carbon (C5) isoprenoid precursors, isopentenyl diphosphate (B83284) (IPP) and its isomer, dimethylallyl diphosphate (DMAPP). frontiersin.org Organisms employ two primary pathways for this purpose, segregated within different cellular compartments in plants. wikipedia.org

Mevalonate (B85504) (MVA) Pathway in Cytosol

The mevalonate (MVA) pathway, located in the cytosol, is a well-established route for IPP synthesis. wikipedia.orgmetwarebio.com This pathway commences with acetyl-CoA and proceeds through a series of enzymatic steps. wikipedia.orgmetwarebio.com

The initial steps involve the condensation of three acetyl-CoA molecules to form 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA). wikipedia.org The subsequent reduction of HMG-CoA to mevalonate, catalyzed by HMG-CoA reductase, is a critical rate-limiting step in this pathway. wikipedia.orgnih.gov Mevalonate then undergoes two successive phosphorylation events, mediated by mevalonate kinase and phosphomevalonate kinase, to yield mevalonate-5-diphosphate. pnas.org The final step in the MVA pathway is the ATP-dependent decarboxylation of mevalonate-5-diphosphate by mevalonate-5-diphosphate decarboxylase, which produces IPP. pnas.orgnih.gov

| Step | Reactant(s) | Enzyme | Product |

| 1 | 2 x Acetyl-CoA | Acetyl-CoA acetyltransferase | Acetoacetyl-CoA |

| 2 | Acetoacetyl-CoA + Acetyl-CoA | HMG-CoA synthase | 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) |

| 3 | HMG-CoA | HMG-CoA reductase | Mevalonate |

| 4 | Mevalonate + ATP | Mevalonate kinase | Mevalonate-5-phosphate |

| 5 | Mevalonate-5-phosphate + ATP | Phosphomevalonate kinase | Mevalonate-5-diphosphate |

| 6 | Mevalonate-5-diphosphate + ATP | Mevalonate-5-diphosphate decarboxylase | Isopentenyl diphosphate (IPP) |

Methylerythritol 4-Phosphate (MEP) Pathway in Plastids

In contrast to the cytosolic MVA pathway, plants and many bacteria utilize the methylerythritol 4-phosphate (MEP) pathway within their plastids to produce IPP and DMAPP. wikipedia.orgwikipedia.orgwikipedia.org This pathway starts with the condensation of pyruvate (B1213749) and glyceraldehyde 3-phosphate to form 1-deoxy-D-xylulose (B118218) 5-phosphate (DXP), a reaction catalyzed by DXP synthase (DXS). oup.comrsc.orgfrontiersin.org

The subsequent conversion of DXP to MEP is carried out by DXP reductoisomerase (DXR). rsc.orgijnrd.org Following this, a series of enzymatic reactions involving cytidylation, phosphorylation, and cyclization convert MEP into 4-hydroxy-3-methylbut-2-enyl diphosphate (HMBPP). rsc.orgmdpi.com The final step, catalyzed by HMBPP reductase, simultaneously produces both IPP and DMAPP. nih.govwikipedia.org

| Step | Reactant(s) | Enzyme | Product |

| 1 | Pyruvate + Glyceraldehyde 3-phosphate | 1-deoxy-D-xylulose 5-phosphate synthase (DXS) | 1-deoxy-D-xylulose 5-phosphate (DXP) |

| 2 | DXP | 1-deoxy-D-xylulose 5-phosphate reductoisomerase (DXR) | 2-C-methyl-D-erythritol 4-phosphate (MEP) |

| 3 | MEP + CTP | MEP cytidylyltransferase | 4-(cytidine 5'-diphospho)-2-C-methyl-D-erythritol |

| 4 | 4-(cytidine 5'-diphospho)-2-C-methyl-D-erythritol + ATP | CDP-ME kinase | 4-(cytidine 5'-diphospho)-2-C-methyl-D-erythritol 2-phosphate |

| 5 | 4-(cytidine 5'-diphospho)-2-C-methyl-D-erythritol 2-phosphate | Methylerythritol 2,4-cyclodiphosphate synthase | 2-C-methyl-D-erythritol 2,4-cyclodiphosphate |

| 6 | 2-C-methyl-D-erythritol 2,4-cyclodiphosphate | HMBPP synthase | (E)-4-hydroxy-3-methyl-but-2-enyl pyrophosphate (HMBPP) |

| 7 | HMBPP | HMBPP reductase | Isopentenyl diphosphate (IPP) and Dimethylallyl diphosphate (DMAPP) |

Isopentenyl Diphosphate (IPP) and Dimethylallyl Diphosphate (DMAPP) Interconversion

While the MEP pathway directly produces a mixture of IPP and DMAPP, the MVA pathway primarily yields IPP. nih.govoup.com The crucial isomerization of IPP to DMAPP is catalyzed by the enzyme isopentenyl diphosphate isomerase (IDI). oup.comcimap.res.infrontiersin.org This reversible reaction is essential for providing the DMAPP starter unit required for the subsequent prenyl chain elongation steps. oup.com In plants, IDI activity is present in both the cytosol and plastids, facilitating the necessary balance of IPP and DMAPP for various isoprenoid biosynthetic processes. oup.comcimap.res.in

Prenyl Chain Elongation to Solanesyl Diphosphate

Once the C5 building blocks, IPP and DMAPP, are available, the assembly of the longer prenyl chain of solanesyl diphosphate can commence. This process involves the sequential addition of IPP units to an allylic diphosphate starter molecule.

Sequential Condensation of C5 Units

The fundamental reaction in prenyl chain elongation is the head-to-tail condensation of IPP with an allylic prenyl diphosphate. cimap.res.in This reaction is catalyzed by a class of enzymes known as prenyltransferases. pnas.org In each condensation step, the diphosphate group of the allylic substrate is eliminated, creating a carbocation that is then attacked by the double bond of an IPP molecule. csic.es This process adds a five-carbon unit to the growing chain. tandfonline.com

Role of Allylic Substrates: Geranyl Diphosphate (GPP), Farnesyl Diphosphate (FPP), and Geranylgeranyl Diphosphate (GGPP)

The initial allylic substrate for prenyl chain elongation is DMAPP. The condensation of one molecule of IPP with DMAPP, catalyzed by geranyl diphosphate synthase (GPPS), yields the C10 compound geranyl diphosphate (GPP). uliege.be

Subsequently, farnesyl diphosphate synthase (FPPS) catalyzes the addition of another IPP molecule to GPP, forming the C15 compound farnesyl diphosphate (FPP). cimap.res.inuliege.be Further elongation occurs when geranylgeranyl diphosphate synthase (GGPPS) adds an IPP molecule to FPP, resulting in the C20 compound geranylgeranyl diphosphate (GGPP). uliege.benih.gov

Enzymology of Solanesyl Diphosphate Synthase Sps

Identification and Characterization of SPS Genes and Proteins

The identification and characterization of SPS genes and proteins have revealed the existence of multiple isoforms and gene families across different plant species. These studies have also shed light on the structural features and conserved motifs crucial for their catalytic function.

Multiple SPS Isoforms and Gene Families (e.g., AtSPS1, AtSPS2, OsSPS1, OsSPS2, NtSPS1, NtSPS2, SPS3)

Research has identified multiple SPS isoforms in various plants, indicating a degree of specialization and regulation in the biosynthesis of solanesyl diphosphate (B83284).

In Arabidopsis thaliana, two SPS genes, AtSPS1 and AtSPS2, have been cloned and characterized. tandfonline.comwikipedia.orgportlandpress.comnih.gov Both genes encode for enzymes that synthesize SPP. tandfonline.comnih.gov The expression of both AtSPS1 and AtSPS2 is higher in leaves than in roots. tandfonline.com These two enzymes are targeted to chloroplasts and are responsible for the biosynthesis of plastoquinone-9 (PQ-9). uniprot.orgresearchgate.net Silencing of AtSPS1 and AtSPS2 has been shown to lower the leaf plastoquinone (B1678516) content, leading to photoinhibition. researchgate.netmdpi.com

Similarly, in rice (Oryza sativa), two SPS genes, OsSPS1 and OsSPS2, have been identified. mdpi.comnih.gov OsSPS1 is highly expressed in root tissue and localizes to the mitochondria, where it is involved in the synthesis of ubiquinone-9. researchgate.netnih.gov In contrast, OsSPS2 is expressed in both leaves and roots and is localized to plastids, where it participates in the formation of plastoquinone-9. researchgate.netnih.gov

In tobacco (Nicotiana tabacum), two SPS genes, NtSPS1 and NtSPS2, have been identified. mdpi.com The expression of these genes is highest in the leaves, followed by the stem, and then the roots, which correlates with the distribution of solanesol (B192409) in the plant. researchgate.net

Some plants also possess a third SPS isoform, designated as SPS3. This isoform is localized in the mitochondria and is involved in the synthesis of ubiquinone. researchgate.net

Structural Features and Conserved Motifs (e.g., Aspartate-rich DDxxD domains)

SPS proteins, like other trans-prenyltransferases, possess highly conserved structural features essential for their catalytic activity. Among the most critical are the aspartate-rich motifs. mdpi.comfrontiersin.orgasm.org These enzymes typically contain two such domains, often referred to as Domain II and Domain VI, or as the first aspartate-rich motif (FARM) and the second aspartate-rich motif (SARM). frontiersin.orgasm.orgmolbiolcell.org

The consensus sequence for these motifs is often DDxxD, where 'D' represents an aspartate residue and 'x' can be any amino acid. nih.govmdpi.com These aspartate-rich domains are crucial for binding the diphosphate moieties of the substrates, isopentenyl diphosphate (IPP) and the allylic diphosphate. asm.org They coordinate with divalent metal ions, typically Mg2+, to facilitate the binding of the substrates in the correct orientation for the condensation reaction to occur. mdpi.comfrontiersin.org

Kinetic Parameters and Reaction Mechanisms of SPS

The enzymatic activity of Solanesyl Diphosphate Synthase (SPS) is defined by its kinetic parameters and the underlying reaction mechanism. These aspects reveal the enzyme's efficiency and how it processes its substrates to synthesize solanesyl diphosphate.

Substrate Specificity and Affinity (Km values)

SPS enzymes exhibit distinct substrate specificity, preferentially utilizing certain allylic diphosphates as starter molecules for the sequential addition of isopentenyl diphosphate (IPP) units. Kinetic studies have determined the Michaelis constant (Km), which indicates the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax) and is a measure of the enzyme's affinity for its substrate. igem.wikilibretexts.org A lower Km value signifies a higher affinity. libretexts.org

Arabidopsis thaliana SPS (AtSPS) has been shown to utilize both farnesyl diphosphate (FPP; C15) and geranylgeranyl diphosphate (GGPP; C20) as primer substrates, but not dimethylallyl diphosphate (DMAPP; C5) or geranyl diphosphate (GPP; C10). portlandpress.comnih.gov AtSPS1 displays a higher affinity for GGPP with a Km of 1.61 µM, compared to a Km of 5.73 µM for FPP. portlandpress.comnih.gov Similarly, AtSPS2 prefers GGPP over FPP as the allylic substrate. tandfonline.comwikipedia.orguniprot.org For AtSPS2, the Km for GGPP is 0.843 µM and for FPP is 6.89 µM. uniprot.org The enzyme also has Km values for IPP of 28.9 µM (with GGPP as the allylic substrate) and 182 µM (with FPP as the allylic substrate). uniprot.org

In rice, both OsSPS1 and OsSPS2 can use DMAPP, GPP, FPP, and GGPP as allylic substrates. nih.gov Diphosphate-modified analogs of substrates have been tested with SPS, showing that methylenediphosphonate and imidodiphosphate analogs have Km values comparable to the natural diphosphate substrates. nih.gov However, phosphosulfate analogs exhibit much higher Km values, indicating lower affinity. nih.gov

Table 1: Kinetic Parameters of AtSPS2

| Substrate | Km (µM) | Co-substrate and Concentration |

|---|---|---|

| Geranylgeranyl Diphosphate (GGPP) | 0.843 | Isopentenyl Diphosphate (100 µM) |

| Farnesyl Diphosphate (FPP) | 6.89 | Isopentenyl Diphosphate (500 µM) |

| Isopentenyl Diphosphate (IPP) | 28.9 | Geranylgeranyl Diphosphate (4 µM) |

| Isopentenyl Diphosphate (IPP) | 182 | Farnesyl Diphosphate (20 µM) |

Catalytic Efficiency (Vmax, kcat)

The catalytic efficiency of an enzyme is often described by its maximum velocity (Vmax) and its turnover number (kcat). Vmax represents the maximum rate of the reaction when the enzyme is saturated with substrate, while kcat (the catalytic constant) is the number of substrate molecules converted to product per enzyme molecule per unit of time. igem.wikilibretexts.org

For AtSPS2, the kcat values have been determined for different substrates. With FPP as the substrate, the kcat is 3.77 s⁻¹. uniprot.org When GGPP is the substrate, the kcat is 2.33 s⁻¹. uniprot.org The kcat for IPP is 2.83 s⁻¹ in the presence of FPP and 1.72 s⁻¹ in the presence of GGPP. uniprot.org While the Km values for diphosphate-modified substrate analogs are comparable to natural substrates, their Vmax values are all smaller. nih.gov

Table 2: Catalytic Efficiency (kcat) of AtSPS2

| Substrate | kcat (s⁻¹) | Co-substrate and Concentration |

|---|---|---|

| Farnesyl Diphosphate (FPP) | 3.77 | Isopentenyl Diphosphate (500 µM) |

| Geranylgeranyl Diphosphate (GGPP) | 2.33 | Isopentenyl Diphosphate (100 µM) |

| Isopentenyl Diphosphate (IPP) | 2.83 | Farnesyl Diphosphate (20 µM) |

| Isopentenyl Diphosphate (IPP) | 1.72 | Geranylgeranyl Diphosphate (4 µM) |

Proposed Catalytic Mechanisms (e.g., Ionization-Condensation-Elimination)

The catalytic mechanism for SPS, like other prenyltransferases, is generally accepted to follow an ionization-condensation-elimination sequence. frontiersin.orgacs.orgnih.govoup.com This multi-step process begins with the binding of the allylic diphosphate and IPP to the active site, facilitated by the coordination of their diphosphate groups with divalent metal ions (like Mg2+) held by the aspartate-rich motifs. frontiersin.org

The process unfolds as follows:

Ionization: The enzyme promotes the removal of the pyrophosphate group from the allylic substrate (e.g., FPP or GGPP), which leads to the formation of a carbocation intermediate. frontiersin.orgacs.org

Condensation: The highly reactive carbocation is then attacked by the double bond of the incoming IPP molecule, which is precisely positioned within the active site. frontiersin.orgacs.org This forms a new carbon-carbon bond and results in a tertiary carbocation intermediate. acs.org

Elimination: Finally, a proton is removed from this intermediate, which leads to the formation of a new double bond and the elongation of the prenyl chain by one isoprene (B109036) unit. frontiersin.orgacs.org

This cycle of condensation and elimination repeats until the final product, solanesyl diphosphate, is synthesized. The structure of the enzyme's active site plays a crucial role in protecting the reactive carbocation intermediates from being quenched by water molecules. acs.org Kinetic studies using substrate analogs have provided evidence supporting this ionization-condensation-elimination mechanism for the SPS reaction. nih.gov

Cofactor Requirements and Metal Ion Dependency (e.g., MgCl2, MnCl2)

The catalytic activity of Solanesyl Diphosphate Synthase (SPS), like other prenyltransferases, is critically dependent on the presence of divalent metal ions as cofactors. These metal ions are essential for the proper binding of substrates and for facilitating the enzymatic reaction.

Research across different species has consistently identified Magnesium ions (Mg²⁺) as a crucial cofactor for SPS activity. uniprot.orguniprot.orgnih.gov The enzyme typically possesses highly conserved aspartate-rich motifs (DDxxD) within its structure. nih.gov These motifs are directly involved in chelating the divalent metal ions, which in turn coordinate the diphosphate group of the allylic prenyl diphosphate substrate, stabilizing the molecule for the subsequent condensation reaction with isopentenyl diphosphate (IPP). uni-marburg.de Studies on Solanesyl Diphosphate Synthase from Arabidopsis thaliana (AtSPS2 and AtSPS3) indicate that the enzyme binds two Mg²⁺ ions per subunit. uniprot.orguniprot.org

While Mg²⁺ is the most commonly cited and essential cofactor, Manganese ions (Mn²⁺) have also been shown to support or be included in assays for SPS activity. The choice and concentration of the metal ion can influence the enzyme's catalytic efficiency. For instance, a study on Oryza sativa utilized a combination of both Magnesium chloride (MgCl₂) and Manganese chloride (MnCl₂) in the enzyme assay to measure the activity of its two SPS isoforms, OsSPS1 and OsSPS2. nih.gov In contrast, characterization of Arabidopsis thaliana SPS2 (At-SPS2) was performed using MgCl₂ as the sole divalent cation source. tandfonline.com

This dependency on specific metal ions is a hallmark of the broader family of isoprenyl diphosphate synthases. In some related enzymes, the identity of the metal cofactor (e.g., Mg²⁺ versus Mn²⁺ or Co²⁺) can even alter the chain length of the final product, demonstrating that metal ions can play a precise regulatory role in terpene biosynthesis. pnas.org

The table below summarizes the concentrations of metal ion cofactors used in various published in vitro assays for Solanesyl Diphosphate Synthase from different organisms.

| Enzyme Source | Metal Cofactor(s) | Concentration | Reference |

| Oryza sativa (OsSPS1 & OsSPS2) | MgCl₂ | 5 mM | nih.gov |

| MnCl₂ | 2.5 mM | nih.gov | |

| Arabidopsis thaliana (At-SPS2) | MgCl₂ | 8 mM | tandfonline.com |

Biological and Metabolic Functions of Solanesyl Phosphate

Precursor Role in Ubiquinone (Coenzyme Q) Biosynthesis

Solanesyl diphosphate (B83284) is a key building block for the production of ubiquinone (UQ), also known as coenzyme Q. researchgate.netuniprot.orgsci-hub.se Ubiquinone is an essential component of the mitochondrial respiratory chain, where it functions as an electron carrier. oup.com The biosynthesis of ubiquinone involves the condensation of a polyprenyl diphosphate side chain with a p-hydroxybenzoate (PHB) head group. researchgate.netfrontiersin.org

The formation of the ubiquinone molecule's characteristic isoprenoid tail involves the enzymatic transfer of the solanesyl group from SPP. tandfonline.comfrontiersin.org In plants like Arabidopsis thaliana, this process is initiated by the enzyme 4-hydroxybenzoate (B8730719) polyprenyl diphosphate transferase (PPT), which catalyzes the condensation of the benzoquinone ring precursor with the solanesyl side chain. frontiersin.org This enzyme exhibits broad specificity for the length of the prenyl diphosphate it can use but is highly specific for the 4-hydroxybenzoate substrate. frontiersin.org The resulting intermediate, 3-polyprenyl-4-hydroxybenzoate, undergoes a series of modifications, including hydroxylations, methylations, and decarboxylation, to become the final, functional ubiquinone molecule. frontiersin.orgbibliotekanauki.pl In Arabidopsis, a specific solanesyl diphosphate synthase, AtSPS1 (also referred to as At2g34630), is primarily responsible for supplying the SPP required for UQ-9 biosynthesis in the mitochondria. researchgate.netuniprot.orgfrontiersin.org

The length of the isoprenoid side chain of ubiquinone is a species-specific characteristic. bibliotekanauki.ploup.comcaldic.com This length is determined by the polyprenyl diphosphate synthase that produces the side chain precursor. oup.commdpi.com For example, humans predominantly synthesize UQ-10 (containing 10 isoprene (B109036) units), while the yeast Saccharomyces cerevisiae produces UQ-6. oup.commdpi.comnih.gov In the plant kingdom, there is also variation. Arabidopsis thaliana and Oryza sativa (rice) primarily produce UQ-9, which has a C45 prenyl side chain derived from solanesyl diphosphate. mdpi.comfrontiersin.orgfrontiersin.orgscienceopen.com However, other plants, such as cauliflower and pea, synthesize UQ-10, which features a longer C50 side chain derived from decaprenyl diphosphate. frontiersin.orgscienceopen.com

| Organism | Predominant Ubiquinone (UQ) Form | Number of Isoprene Units |

| Arabidopsis thaliana | UQ-9 | 9 |

| Oryza sativa (rice) | UQ-9 | 9 |

| Humans | UQ-10 | 10 |

| Mice | UQ-9 | 9 |

| Saccharomyces cerevisiae (yeast) | UQ-6 | 6 |

| Escherichia coli | UQ-8 | 8 |

| Cauliflower | UQ-10 | 10 |

| Pea | UQ-10 | 10 |

| Schizosaccharomyces pombe (fission yeast) | UQ-10 | 10 |

This table provides examples of the species-specific length of the ubiquinone isoprenoid side chain.

Integration of Solanesyl Diphosphate into the Ubiquinone Prenyl Chain

Precursor Role in Plastoquinone (B1678516) Biosynthesis

Solanesyl diphosphate is also the direct precursor for the side chain of plastoquinone (PQ), a vital molecule for photosynthetic electron transport within the thylakoid membranes of chloroplasts. tandfonline.comuniprot.orgnih.gov Similar to ubiquinone, plastoquinone consists of a benzoquinone ring attached to a polyprenyl tail. frontiersin.org In many plants, including Arabidopsis, the most common form is PQ-9, which features a nine-unit isoprenoid side chain derived from SPP. frontiersin.orgscienceopen.comfrontiersin.org

The biosynthesis of plastoquinone involves the attachment of the C45 solanesyl group from SPP to a homogentisate (B1232598) (HGA) molecule. frontiersin.orgscienceopen.comfrontiersin.org This crucial step is catalyzed by the enzyme homogentisate solanesyltransferase. frontiersin.orgscienceopen.com The product of this reaction, 2-methyl-6-solanesyl-1,4-benzoquinol, is the first dedicated intermediate in the plastoquinone biosynthetic pathway. nih.gov Subsequent enzymatic modifications, including methylation, lead to the formation of the final PQ-9 molecule. frontiersin.orgscienceopen.com In Arabidopsis, the solanesyl diphosphate synthase AtSPS2 (At1g78510) is located in the chloroplasts and is responsible for supplying the SPP for plastoquinone biosynthesis. tandfonline.comresearchgate.netuniprot.orgexpasy.org

Homogentisate solanesyltransferase (HST), also known as VTE2-2 in Arabidopsis, is the key enzyme that facilitates the prenylation of homogentisate with solanesyl diphosphate. nih.gov This enzyme catalyzes both the prenylation and decarboxylation of homogentisate to form 2-methyl-6-solanesyl-1,4-benzoquinol. nih.gov Studies on HST from various species, including spinach, Arabidopsis, and Chlamydomonas reinhardtii, have shown that while it can utilize shorter chain prenyl diphosphates in vitro, it preferentially binds solanesyl diphosphate to drive the specific reaction required for PQ-9 synthesis. nih.govuniprot.org The expression of the HST gene is critical for plastoquinone accumulation; mutations in this gene, such as the pds2 mutation in Arabidopsis, lead to deficiencies in plastoquinone and an albino phenotype. nih.gov The enzyme prefers solanesyl diphosphate over other donors like farnesyl diphosphate and geranylgeranyl diphosphate. uniprot.orguniprot.org

Contribution to Plastoquinone Side Chain Formation

Subcellular Compartmentalization and Channeling

The biosynthesis of ubiquinone and plastoquinone from solanesyl diphosphate occurs in different subcellular compartments, reflecting their distinct physiological roles. tandfonline.comuniprot.orgnih.gov This separation is managed by the specific localization of the solanesyl diphosphate synthase (SPS) isozymes. tandfonline.comresearchgate.netoup.com

In Arabidopsis thaliana, two distinct SPS enzymes have been identified:

AtSPS1 is localized to the endoplasmic reticulum (ER). tandfonline.comuniprot.orgoup.comnih.govoup.com It is proposed that AtSPS1 synthesizes SPP that is then transported to the mitochondria to serve as the precursor for the ubiquinone side chain. tandfonline.comresearchgate.net

AtSPS2 is targeted to the chloroplasts. tandfonline.comuniprot.orgnih.govnih.govoup.com This localization ensures a direct supply of SPP for plastoquinone biosynthesis, which occurs within the plastid. tandfonline.comresearchgate.netnih.gov

This compartmentalization is slightly different in other species. For instance, in rice (Oryza sativa), OsSPS1 is localized directly to the mitochondria for UQ-9 synthesis, while OsSPS2 is found in the plastids for PQ-9 synthesis. researchgate.netscienceopen.comoup.com This indicates different evolutionary strategies for supplying the necessary precursors. researchgate.netoup.com

Furthermore, evidence suggests the existence of metabolic channeling, where enzymes in a pathway form multi-enzyme complexes to efficiently direct intermediates. nih.gov In plastids, the geranylgeranyl diphosphate synthase (GGPPS11), which produces a precursor for SPP, has been shown to interact with solanesyl diphosphate synthase (SPS), suggesting that GGPP is channeled directly towards plastoquinone synthesis. nih.govoup.comcsic.es This channeling prevents the diffusion of lipophilic intermediates and avoids competition with other pathways that also use GGPP as a substrate. nih.govoup.com

| Enzyme | Organism | Subcellular Localization | Proposed Function |

| AtSPS1 | Arabidopsis thaliana | Endoplasmic Reticulum (ER) | Ubiquinone-9 biosynthesis |

| AtSPS2 | Arabidopsis thaliana | Chloroplasts | Plastoquinone-9 biosynthesis |

| AtSPS3 | Arabidopsis thaliana | Chloroplast/Mitochondrion | May be involved in Ubiquinone-9 biosynthesis |

| OsSPS1 | Oryza sativa (rice) | Mitochondria | Ubiquinone-9 biosynthesis |

| OsSPS2 | Oryza sativa (rice) | Plastids | Plastoquinone-9 biosynthesis |

This table summarizes the subcellular localization and function of different solanesyl diphosphate synthase isozymes in model plants.

Localization of SPS Isoforms in Mitochondria, Plastids, and Endoplasmic Reticulum

The synthesis of solanesyl diphosphate (SPP), a crucial precursor for essential molecules like plastoquinone and ubiquinone, is carried out by solanesyl diphosphate synthase (SPS) enzymes. Research has revealed that different isoforms of SPS are strategically located within specific subcellular compartments, a key factor in regulating their distinct physiological roles. researchgate.netnih.gov This compartmentalization ensures that SPP is available at the precise locations where it is required for the biosynthesis of different quinones. nih.govoup.com

In the model plant Arabidopsis thaliana, two distinct SPS isoforms have been identified with different localizations. nih.govoup.com Through the use of green fluorescent protein (GFP) fusion proteins, studies have shown that AtSPS1 is localized to the endoplasmic reticulum (ER). nih.govoup.comtandfonline.comoup.com In contrast, the second isoform, AtSPS2, is transported into the chloroplasts, a type of plastid. nih.govoup.comtandfonline.comuniprot.orgnih.gov

A different pattern of localization is observed in rice (Oryza sativa). researchgate.netnih.gov Rice also possesses two SPS isoforms, OsSPS1 and OsSPS2. researchgate.netnih.gov GFP fusion analyses demonstrated that OsSPS1 is localized to the mitochondria. researchgate.netnih.govnih.govfrontiersin.org Meanwhile, OsSPS2 is found in the plastids, similar to its counterpart in Arabidopsis. researchgate.netnih.govnih.govfrontiersin.org This discovery in rice highlights that different plant species can have varied mechanisms for supplying isoprenoid precursors for quinone biosynthesis. researchgate.netnih.govresearchgate.net For instance, while Arabidopsis SPS1 provides the prenyl group for ubiquinone-9 at the ER, rice's OsSPS1 performs this function within the mitochondria. researchgate.netnih.gov

The localization of SPP synthesis is not limited to plants. In the protozoan parasite Trypanosoma brucei, the solanesyl-diphosphate synthase is located in the mitochondrion. researchgate.net Interestingly, in a related species, Trypanosoma cruzi, the enzyme is found in glycosomes. nih.govoup.com

This differential targeting of SPS isoforms to mitochondria, plastids, and the endoplasmic reticulum underscores a fundamental principle of metabolic organization within the cell, where enzyme location dictates function.

Table 1: Subcellular Localization of Solanesyl Diphosphate Synthase (SPS) Isoforms in Various Organisms

| Organism | SPS Isoform | Subcellular Localization | Reference(s) |

| Arabidopsis thaliana | AtSPS1 | Endoplasmic Reticulum (ER) | tandfonline.com, nih.gov, nih.gov, oup.com, oup.com |

| AtSPS2 | Plastids (Chloroplasts) | tandfonline.com, nih.gov, uniprot.org, oup.com | |

| Oryza sativa (Rice) | OsSPS1 | Mitochondria | researchgate.net, nih.gov, nih.gov, frontiersin.org |

| OsSPS2 | Plastids | researchgate.net, nih.gov, nih.gov, frontiersin.org | |

| Trypanosoma brucei | SPS | Mitochondrion | researchgate.net |

Implications for Metabolic Flux and Crosstalk Between Pathways

The specific subcellular localization of solanesyl diphosphate synthase (SPS) isoforms has profound implications for the regulation of metabolic flux and the crosstalk between distinct biosynthetic pathways. researchgate.netuniprot.org This compartmentalization is a critical mechanism for channeling the precursor, solanesyl diphosphate (SPP), toward the synthesis of specific end-products, primarily plastoquinone (PQ) and ubiquinone (UQ). nih.govtandfonline.comuniprot.org

In plants, two separate pathways supply the basic five-carbon building block, isopentenyl diphosphate (IPP), for all isoprenoids. tandfonline.comnih.gov The mevalonate (B85504) (MVA) pathway operates in the cytosol, while the methylerythritol phosphate (B84403) (MEP) pathway is active in the plastids. tandfonline.comuniprot.orgnih.govfrontiersin.org The localization of SPS isoforms corresponds directly to these precursor pathways. tandfonline.comuniprot.org

In Arabidopsis thaliana , the ER-localized AtSPS1 is believed to contribute to the biosynthesis of the ubiquinone side-chain. tandfonline.comuniprot.orgnih.gov This aligns with the fact that the ubiquinone prenyl-chain is synthesized from IPP derived from the cytosolic MVA pathway. tandfonline.comuniprot.org Conversely, the plastid-localized AtSPS2 supplies the SPP precursor for the plastoquinone side-chain. tandfonline.comuniprot.orgnih.gov This is consistent with the plastoquinone side-chain originating from IPP produced via the plastidial MEP pathway. tandfonline.comuniprot.org

In Oryza sativa , a similar division of labor occurs, albeit with a different organellar location for UQ synthesis. The mitochondrial localization of OsSPS1 is directly involved in supplying SPP for ubiquinone-9 biosynthesis within the mitochondria. researchgate.netnih.govfrontiersin.org The plastid-localized OsSPS2 provides the SPP for plastoquinone-9 formation. researchgate.netnih.govfrontiersin.org

This spatial separation of SPS isoforms effectively creates dedicated metabolic channels, directing the flow of intermediates from either the MVA or MEP pathway to the synthesis of UQ or PQ, respectively. nih.gov This channeling prevents the dissipation of intermediates and competition between pathways that utilize the same precursors. frontiersin.orgnih.gov For instance, in plastids, geranylgeranyl diphosphate (GGPP) is a branch-point metabolite used for carotenoids, chlorophylls, and plastoquinone. nih.gov The formation of multi-enzyme complexes, or metabolons, which can include SPS, helps to direct the metabolic flux of GGPP specifically toward plastoquinone synthesis. nih.gov

While these pathways are largely separate, there is evidence of crosstalk, as IPP can be shuttled between the cytoplasm and plastids. nih.govoup.com However, the distinct localization of the final committing enzymes like SPS ensures the fidelity and efficiency of producing specific prenylquinones in the organelles where they function—PQ in the thylakoid membranes of chloroplasts for photosynthesis and UQ in the inner mitochondrial membrane for respiration. tandfonline.comoup.com

Table 2: Relationship Between SPS Isoform Localization, Precursor Pathway, and Final Product

| Organism | SPS Isoform | Localization | Precursor Pathway | Primary End-Product | Reference(s) |

| Arabidopsis thaliana | AtSPS1 | Endoplasmic Reticulum | Mevalonate (MVA) Pathway (Cytosolic) | Ubiquinone (UQ) | tandfonline.com, uniprot.org |

| AtSPS2 | Plastids | Methylerythritol Phosphate (MEP) Pathway (Plastidial) | Plastoquinone (PQ) | tandfonline.com, uniprot.org | |

| Oryza sativa (Rice) | OsSPS1 | Mitochondria | Mevalonate (MVA) Pathway | Ubiquinone-9 (UQ-9) | researchgate.net, nih.gov, frontiersin.org |

| OsSPS2 | Plastids | Methylerythritol Phosphate (MEP) Pathway (Plastidial) | Plastoquinone-9 (PQ-9) | researchgate.net, nih.gov, frontiersin.org |

Regulatory Mechanisms of Solanesyl Phosphate Biosynthesis

Transcriptional Regulation of SPS and Upstream Pathway Genes

The biosynthesis of solanesyl phosphate (B84403) is initiated by the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway, which occurs in the plastids of plant cells. nih.gov This pathway involves a series of enzymatic reactions to produce the fundamental five-carbon (C5) building blocks, isopentenyl diphosphate (B83284) (IPP) and its isomer dimethylallyl diphosphate (DMAPP). researchgate.net The subsequent condensation of these C5 units to form longer chain precursors like geranyl diphosphate (GPP), farnesyl diphosphate (FPP), and geranylgeranyl diphosphate (GGPP) is a critical phase. researchgate.net The final and key step is the synthesis of solanesyl diphosphate (SPP, C45) from these precursors, a reaction catalyzed by solanesyl diphosphate synthase (SPS). nih.gov

In Arabidopsis thaliana, two genes, AtSPS1 and AtSPS2, encode for solanesyl diphosphate synthase. nih.gov Similarly, two SPS genes, NtSPS1 and NtSPS2, have been identified in Nicotiana tabacum, both containing the conserved aspartate-rich DDxxD domains characteristic of this enzyme family. nih.govmdpi.com The presence of multiple SPS genes suggests a sophisticated regulatory mechanism that may allow for differential control of SPP biosynthesis in various tissues or under different conditions.

Gene Expression Patterns in Different Tissues and Developmental Stages

The expression of genes involved in solanesyl phosphate biosynthesis exhibits significant variation across different plant tissues and developmental stages, reflecting the specific metabolic needs of the plant. In Nicotiana tabacum, the highest levels of solanesol (B192409) are found in the leaves, which correlates with higher expression of solanesol biosynthesis genes in these photosynthetically active tissues. nih.govresearchgate.net

Studies in Arabidopsis thaliana have revealed that the mRNA levels of both AtSPS1 and AtSPS2 are higher in leaves and stems compared to roots. nih.govtandfonline.com This distribution aligns with the primary role of plastoquinone (B1678516), a downstream product of SPP, in photosynthesis within the chloroplasts of green tissues. Similarly, in rice (Oryza sativa), OsSPS2 is highly expressed in both leaves and roots, while OsSPS1 expression is more prominent in the roots. frontiersin.orgnih.govresearchgate.net This suggests distinct roles for the two SPS isoforms, with OsSPS2 likely involved in plastoquinone synthesis in leaves and OsSPS1 contributing to ubiquinone production in the mitochondria of root cells. nih.govresearchgate.net

The developmental stage of the plant also influences the expression of these genes. In tobacco, the expression of NtSPS in leaves varies across different growing stages. nih.govresearchgate.net RNA-sequencing analyses have identified numerous candidate genes in the solanesol biosynthetic pathway, including multiple isoforms of DXS, DXR, IPI, and SPS, whose expression levels change as the plant matures. nih.gov This dynamic gene expression pattern suggests a tight regulation of solanesol accumulation throughout the plant's life cycle.

Table 1: Expression of Solanesyl Diphosphate Synthase (SPS) Genes in Different Plant Tissues

| Plant Species | Gene | Predominant Expression Tissue(s) | Putative Role |

| Arabidopsis thaliana | AtSPS1 | Leaves, Stems | Ubiquinone biosynthesis (ER) |

| AtSPS2 | Leaves, Stems | Plastoquinone biosynthesis (Plastids) | |

| Oryza sativa (Rice) | OsSPS1 | Roots | Ubiquinone-9 biosynthesis (Mitochondria) |

| OsSPS2 | Leaves, Roots | Plastoquinone-9 biosynthesis (Plastids) | |

| Nicotiana tabacum (Tobacco) | NtSPS | Leaves | Solanesol/Plastoquinone biosynthesis |

| Salvia miltiorrhiza | SmPPS1 | - | Plastoquinone-9 biosynthesis (Chloroplasts) |

| SmPPS2 | - | Ubiquinone-9 and Ubiquinone-10 biosynthesis (Mitochondria) |

This table is generated based on available research data and may not be exhaustive.

Influence of Environmental Factors (e.g., Temperature, Light)

Environmental cues play a significant role in modulating the biosynthesis of this compound by influencing the transcription of key biosynthetic genes. Factors such as temperature and light can trigger signaling cascades that lead to changes in gene expression and, consequently, the accumulation of solanesol and its derivatives.

Moderately high temperatures (MHT) have been shown to significantly increase the solanesol content in the leaves of Nicotiana tabacum. nih.govresearcher.life This increase is associated with the upregulation of several genes in the biosynthetic pathway, including NtHMGR, NtDXR, NtGGPS, and NtSPS. nih.gov Conversely, the expression of NtDXS and NtFPS was found to be downregulated under MHT. nih.gov This differential gene expression suggests a complex regulatory network that responds to temperature stress to optimize the production of protective compounds like solanesol.

Light is another critical environmental factor that influences this compound biosynthesis. The expression of SmPPS1 and SmPPS2 in Salvia miltiorrhiza exhibits light-induced patterns, highlighting the link between light perception and the regulation of this pathway. frontiersin.org Given that plastoquinone, a direct product of SPP, is an essential component of the photosynthetic electron transport chain, it is logical that light would have a profound impact on the expression of genes involved in its synthesis. In Arabidopsis thaliana, silencing of AtSPS1 and AtSPS2 leads to a decrease in the plastoquinone content in leaves, resulting in photoinhibition, which underscores the importance of light-regulated SPP biosynthesis for photosynthetic efficiency. nih.gov

Post-Transcriptional and Post-Translational Control

While transcriptional regulation is a major control point, the biosynthesis of this compound is also fine-tuned at the post-transcriptional and post-translational levels. These mechanisms provide a more rapid and dynamic response to changing cellular needs and environmental conditions.

Post-transcriptional regulation can involve processes such as alternative splicing of pre-mRNA and regulation of mRNA stability. Although specific examples directly related to solanesyl diphosphate synthase are not extensively documented, these are common regulatory strategies in plant metabolic pathways.

Post-translational modifications of enzymes in the this compound biosynthetic pathway can significantly impact their activity and stability. Phosphorylation, for example, is a common mechanism for regulating enzyme function. In the upstream mevalonate (B85504) (MVA) pathway, which provides precursors for the MEP pathway in the cytoplasm, the enzyme HMG-CoA reductase (HMGR) is known to be regulated by phosphorylation. creative-proteomics.com While the MVA pathway is not the primary source of precursors for solanesol in plastids, the existence of such regulatory mechanisms in related isoprenoid pathways suggests that similar controls may be in place for the MEP pathway enzymes.

Furthermore, the activity of solanesyl diphosphate synthase itself can be influenced by the availability of its substrates and the presence of allosteric effectors. The enzyme's catalytic efficiency can be modulated by the cellular concentrations of its allylic primers (FPP and GGPP) and the elongating substrate, IPP.

Interactions with Other Metabolic Pathways and Signaling Networks

The biosynthesis of this compound is not an isolated process but is intricately connected with other metabolic and signaling networks within the plant cell. This crosstalk ensures a coordinated response to developmental and environmental signals.

The MEP pathway, which produces the IPP and DMAPP precursors for this compound, is interconnected with the cytosolic MVA pathway. mdpi.com Although solanesol is primarily synthesized in the plastids via the MEP pathway, there is evidence of crosstalk and exchange of intermediates like IPP between the plastids and the cytoplasm. nih.govmdpi.com This interaction allows for metabolic flexibility and the coordinated production of various isoprenoid compounds in different cellular compartments. creative-proteomics.com

The accumulation of solanesol and its downstream products can also influence other pathways. For instance, plastoquinone, derived from solanesyl diphosphate, not only functions as an electron carrier in photosynthesis but also acts as an antioxidant and can regulate gene expression and enzyme activities through its redox state. researcher.life Overexpression of SPS1 in Arabidopsis leads to an increase in plastoquinone-9, which in turn enhances the plant's tolerance to excess light energy. researcher.life

Signaling molecules and transcription factors play a crucial role in integrating environmental signals with the regulation of this compound biosynthesis. Exposure to moderately high temperatures leads to the differential expression of numerous transcription factor families, which then modulate the expression of biosynthetic genes. nih.govresearcher.life Furthermore, solanesol itself has been shown to be involved in signaling, inducing the expression of heat shock proteins and having anti-inflammatory effects through pathways like p38 and Akt, suggesting a feedback loop where the product can influence signaling networks. mdpi.comuni.lu

Advanced Research Methodologies in Solanesyl Phosphate Studies

Recombinant Protein Expression and Purification for Enzymatic Assays

A fundamental approach to studying solanesyl diphosphate (B83284) synthases (SPS) is the production of the enzyme in a heterologous system, which allows for its purification and subsequent detailed biochemical analysis. Escherichia coli is a commonly used host for this purpose.

The process typically involves cloning the cDNA of the SPS gene into an expression vector, such as pET or pET-32(a+), which often includes a tag (e.g., a polyhistidine-tag or His-tag) to facilitate purification. tandfonline.com For instance, the coding sequence for Arabidopsis thaliana solanesyl diphosphate synthase 2 (At-SPS2) was cloned into a pET-15b vector, resulting in an N-terminal His6-tagged fusion protein. tandfonline.com Similarly, the Hevea brasiliensis solanesyl diphosphate synthase (HbSDS) gene was expressed as a thioredoxin- and His-tagged fusion protein using the pET-32(a+) vector.

Once the expression construct is transformed into a suitable E. coli strain, such as BL21(DE3) or Origami B (DE3), protein expression is induced, often by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG). tandfonline.comoup.com The bacterial cells are then harvested and lysed. The resulting cell homogenate is centrifuged to separate the soluble protein fraction from insoluble components and inclusion bodies.

Purification of the recombinant protein is most commonly achieved through affinity chromatography. Nickel-nitrilotriacetic acid (Ni-NTA) agarose (B213101) or TALON Metal Affinity Resin are frequently used to bind the His-tagged fusion proteins. oup.com After washing the column to remove non-specifically bound proteins, the target enzyme is eluted. In some cases, if the protein is expressed in inclusion bodies, it first needs to be solubilized using denaturing agents like urea, followed by refolding. The purity of the final protein preparation is typically assessed by SDS-PAGE.

In Vitro Enzyme Activity Assays and Product Analysis (e.g., using 14C-IPP, Reversed-Phase TLC, HPLC)

Once a purified recombinant enzyme is obtained, its catalytic activity and substrate specificity can be determined through in vitro assays. A common method involves measuring the incorporation of a radioactively labeled substrate, such as [4-¹⁴C]isopentenyl diphosphate (¹⁴C-IPP) or [1-¹⁴C]IPP, into a growing polyprenyl chain. oup.comnih.gov

The standard assay mixture typically contains a buffer to maintain an optimal pH, divalent cations like MgCl₂ and MnCl₂ which are essential for the catalytic activity of prenyltransferases, a detergent like Triton X-100 or Tween 80, a reducing agent such as dithiothreitol (B142953) (DTT), an allylic diphosphate substrate (the "primer"), and the radiolabeled IPP. tandfonline.comoup.com The reaction is initiated by adding the purified enzyme and incubated at a specific temperature for a set period. oup.com

The allylic substrates tested can vary in chain length, including dimethylallyl diphosphate (DMAPP), geranyl diphosphate (GPP), farnesyl diphosphate (FPP), and geranylgeranyl diphosphate (GGPP), to determine the enzyme's primer preference. oup.comportlandpress.com

Following the enzymatic reaction, the resulting polyprenyl diphosphates are often hydrolyzed to their corresponding alcohols using acid phosphatase. oup.com The products are then extracted with an organic solvent, such as 1-butanol. nih.gov

Product analysis is crucial to identify the chain length of the synthesized polyprenyl molecule. Reversed-phase thin-layer chromatography (TLC) is a widely used technique for this purpose, where the dephosphorylated products are separated based on their hydrophobicity and visualized by detecting the radioactivity. tandfonline.comoup.comnih.govresearchgate.net High-performance liquid chromatography (HPLC) offers a more quantitative analysis and can be used to separate and identify different ubiquinone (UQ) species produced in complementation assays. nih.govcolab.wsnih.gov

Table 1: Key Components and Techniques in In Vitro Enzyme Activity Assays for Solanesyl Diphosphate Synthase

| Component/Technique | Purpose | Example References |

|---|---|---|

| Recombinant Enzyme | Source of catalytic activity | oup.com, tandfonline.com, |

| ¹⁴C-Isopentenyl Diphosphate (¹⁴C-IPP) | Radiolabeled substrate for tracking incorporation | oup.com, nih.gov, asm.org |

| Allylic Diphosphates (e.g., FPP, GGPP) | Primer substrates for the condensation reaction | oup.com, portlandpress.com |

| Divalent Cations (MgCl₂, MnCl₂) | Essential cofactors for enzyme activity | oup.com |

| Acid Phosphatase | Hydrolyzes diphosphate group for product analysis | oup.com |

| Reversed-Phase TLC | Separates and identifies the polyprenyl alcohol products | oup.com, tandfonline.com, 11] |

| HPLC | Quantifies and identifies reaction products, including UQ species | colab.ws, nih.gov, |

Genetic Manipulation and Functional Complementation Studies (e.g., Yeast Mutants, RNAi, Overexpression)

Genetic manipulation is a powerful tool for elucidating the in vivo function of genes encoding solanesyl diphosphate synthases. This includes techniques like functional complementation in yeast, RNA interference (RNAi), and overexpression in plants.

Functional complementation assays often utilize mutant strains of yeast, such as Saccharomyces cerevisiae or Schizosaccharomyces pombe, that are deficient in their own polyprenyl diphosphate synthase activity. For example, a S. cerevisiae strain with a disrupted coq1 gene (Δcoq1) is unable to produce hexaprenyl diphosphate, a precursor for ubiquinone-6 (UQ-6), and therefore cannot grow on non-fermentable carbon sources. researchgate.netcolab.wsnih.gov Expressing a candidate SPS gene in this mutant strain can restore its growth if the encoded enzyme can produce a polyprenyl diphosphate that can be utilized for UQ biosynthesis. For instance, OsSPS1 from Oryza sativa was shown to complement the Δcoq1 mutant, indicating its role in providing a prenyl side chain for UQ synthesis. colab.wsnih.gov

Overexpression of SPS genes in their native organism or a model plant can provide further insights into their function. Overexpressing SmPPS2 in Salvia miltiorrhiza led to a significant increase in UQ content. researchgate.net Conversely, down-regulating gene expression through RNAi can reveal the consequences of reduced enzyme activity. Silencing AtSPS3 in Arabidopsis resulted in a significant reduction of the UQ pool. frontiersin.org

These genetic approaches, summarized in the table below, are instrumental in linking specific SPS genes to the biosynthesis of particular quinones (plastoquinone or ubiquinone) in vivo.

Table 2: Genetic Manipulation Techniques for Studying Solanesyl Diphosphate Synthase Function

| Technique | Organism | Purpose | Key Finding Example | Reference |

|---|---|---|---|---|

| Yeast Complementation | S. cerevisiae (Δcoq1 mutant) | To test the in vivo function of SPS in UQ biosynthesis. | OsSPS1 complements the mutant, restoring UQ synthesis. | colab.ws, nih.gov |

| Overexpression | Salvia miltiorrhiza | To observe the effect of increased enzyme levels on quinone content. | Overexpression of SmPPS2 significantly increased UQ levels. | researchgate.net |

| RNA Interference (RNAi) | Arabidopsis thaliana | To study the effect of reduced gene expression on quinone pools. | Silencing AtSPS3 led to a 75-80% reduction in UQ content. | frontiersin.org |

Subcellular Localization Techniques (e.g., Green Fluorescent Protein Fusions)

Determining the precise location of an enzyme within the cell is critical to understanding its physiological role. For solanesyl diphosphate synthases, this is particularly important as plastoquinone (B1678516) is synthesized in plastids and ubiquinone is primarily found in mitochondria. Green Fluorescent Protein (GFP) fusions are a widely used technique to visualize the subcellular localization of proteins in living cells.

This method involves creating a chimeric gene where the coding sequence of the SPS is fused in-frame with the coding sequence for GFP. This construct is then transiently expressed in a suitable system, such as tobacco BY-2 protoplasts or onion epidermal cells. oup.comcolab.wsoup.com The localization of the fusion protein is then observed using fluorescence microscopy.

For example, studies using GFP fusions have shown that in Oryza sativa, OsSPS1 localizes to the mitochondria, while OsSPS2 is targeted to plastids. colab.wsnih.gov This differential localization strongly suggests that OsSPS1 is involved in ubiquinone biosynthesis and OsSPS2 participates in plastoquinone formation. colab.wsnih.gov Similarly, in Arabidopsis thaliana, At-SPS1 has been localized to the endoplasmic reticulum (ER), while At-SPS2 is found in chloroplasts. tandfonline.comoup.com

These findings, often supported by the use of organelle-specific markers like MitoTracker for mitochondria, highlight how different SPS isoforms are spatially segregated to supply solanesyl diphosphate for distinct metabolic pathways. colab.wsoup.com

Gene Expression Profiling (e.g., RNA-Seq, qRT-PCR)

Gene expression profiling provides a quantitative measure of the transcriptional activity of genes under different conditions, in different tissues, or at various developmental stages. This information is valuable for inferring the function of solanesyl diphosphate synthase genes.

Quantitative real-time PCR (qRT-PCR) is a targeted approach used to measure the expression levels of specific genes. ijnrd.org It has been employed to show that in Oryza sativa, the OsSPS1 gene is highly expressed in root tissue, whereas OsSPS2 shows high expression in both leaves and roots. oup.comnih.gov This differential expression pattern aligns with their proposed roles in ubiquinone and plastoquinone synthesis, respectively.

RNA sequencing (RNA-Seq) is a high-throughput method that allows for a comprehensive analysis of the entire transcriptome. thermofisher.com It can be used to identify all expressed SPS genes in a given sample and to discover co-expression networks. researchgate.net For instance, co-expression analysis in Arabidopsis can reveal genes that are transcriptionally coordinated with SPS genes, potentially identifying other components of the quinone biosynthesis pathway. researchgate.netnih.gov

These techniques are essential for understanding the transcriptional regulation of SPS genes and how their expression is coordinated with the metabolic demands of the cell.

Comparative Genomics and Proteomics for SPS Homologs

Comparative genomics and proteomics approaches are used to identify and characterize SPS homologs across different species, providing insights into their evolution and functional diversification.

BLAST searches of nucleotide and protein databases using known SPS sequences are a common starting point to identify putative homologs in other organisms. frontiersin.org For example, amino acid sequences of SPS from Arabidopsis, rice, and Hevea brasiliensis were used to find two potential SPS genes in the Salvia miltiorrhiza genome. frontiersin.org

Phylogenetic analysis, often performed using tools like ClustalW, helps to establish the evolutionary relationships between different prenyl diphosphate synthases. researchgate.net These analyses can group enzymes based on their product chain length and evolutionary origin. researchgate.net The identification of conserved domains and motifs within the protein sequences, such as the characteristic aspartate-rich motifs of trans-prenyltransferases, further supports their functional annotation. portlandpress.com

Proteomic studies, which involve the large-scale analysis of proteins, can identify SPS proteins in specific subcellular compartments, like plastoglobules or mitochondria, confirming their localization and potential interaction partners. nih.govuniprot.org For instance, proteomic analysis of Arabidopsis plastoglobules helped in understanding the functional network of proteins involved in prenylquinone metabolism. researchgate.net These comparative approaches are crucial for leveraging knowledge from model organisms to understand solanesyl phosphate (B84403) biosynthesis in a wide range of species.

Comparative and Evolutionary Aspects of Solanesyl Phosphate Metabolism

Phylogenetic Analysis of Solanesyl Diphosphate (B83284) Synthases across Organisms

Solanesyl diphosphate synthases (SPS) are a class of trans-prenyltransferases that catalyze the synthesis of the C45 isoprenoid, solanesyl diphosphate (SPP). Phylogenetic analyses of SPS amino acid sequences from a wide range of organisms have revealed deep evolutionary relationships and functional conservation.

A key conserved feature of SPS enzymes across different species, including plants like Nicotiana tabacum and Arabidopsis thaliana, is the presence of two highly conserved aspartate-rich motifs, known as DDxxD domains. nih.govmdpi.com These motifs are crucial for the enzyme's catalytic function, as they coordinate with divalent metal ions like Mg²⁺ to bind the pyrophosphate group of the prenyl diphosphate substrates, thereby correctly positioning them for the condensation reaction. nih.govnih.gov

Phylogenetic trees constructed from SPS sequences demonstrate distinct clustering based on taxonomic lineage. For instance, SPS sequences from plants belonging to the Solanaceae family (e.g., tobacco, tomato) group together, while those from the Brassicaceae family (e.g., Arabidopsis thaliana, Brassica napus) form a separate cluster. mdpi.com This suggests that the diversification of SPS genes is closely linked to the evolutionary history of the plant families themselves.

In some organisms, multiple SPS paralogs exist, which have evolved to perform distinct functions. A notable example is found in rice (Oryza sativa), which possesses two SPS genes, OsSPS1 and OsSPS2. nih.gov Phylogenetic analysis shows that OsSPS1 is in a separate branch from OsSPS2 and the two Arabidopsis thaliana SPS proteins (AtSPS1 and AtSPS2). nih.gov This divergence is also reflected in their gene structure, with OsSPS1 having a completely different exon-intron organization compared to OsSPS2, AtSPS1, and AtSPS2, suggesting an early evolutionary split. nih.gov These two rice SPS enzymes are targeted to different subcellular compartments—OsSPS1 to the mitochondria and OsSPS2 to the plastids—where they are proposed to supply SPP for the biosynthesis of ubiquinone and plastoquinone (B1678516), respectively. nih.gov

Table 1: Examples of Solanesyl Diphosphate Synthase (SPS) Homologs and Their Characteristics

| Organism | Gene/Protein | Key Features | Subcellular Localization | Proposed Function |

|---|---|---|---|---|

| Nicotiana tabacum (Tobacco) | NtSPS1, NtSPS2 | Contains two conserved DDxxD domains; high homology with other Solanaceae SPS. nih.govmdpi.com | Plastid | Solanesol (B192409) and Plastoquinone biosynthesis. nih.gov |

| Arabidopsis thaliana (Thale Cress) | AtSPS1 (At1g78510), AtSPS2 (At1g17050) | 79% amino acid identity to each other; contain conserved DDxxD motifs. oup.com | AtSPS1: ER; AtSPS2: Plastid | AtSPS1: Ubiquinone biosynthesis; AtSPS2: Plastoquinone biosynthesis. oup.com |

| Oryza sativa (Rice) | OsSPS1, OsSPS2 | Different exon-intron structures; OsSPS1 is phylogenetically distinct from OsSPS2 and AtSPSs. nih.gov | OsSPS1: Mitochondria; OsSPS2: Plastid | OsSPS1: Ubiquinone-9 biosynthesis; OsSPS2: Plastoquinone-9 biosynthesis. nih.gov |

| Salvia miltiorrhiza | SmPPS1, SmPPS2 | Belong to different phylogenetic subgroups; possess conserved FARM and SARM signatures. frontiersin.org | SmPPS1: Chloroplast; SmPPS2: Mitochondria | SmPPS1: Plastoquinone biosynthesis; SmPPS2: Ubiquinone biosynthesis. frontiersin.org |

| Trypanosoma cruzi | TcSPPS | Homologous to polyprenyl-diphosphate synthases from other organisms. pnas.org | Glycosomes | Ubiquinone-9 biosynthesis. pnas.org |

Diversification of Prenyl Diphosphate Synthases in Different Taxa

Prenyl diphosphate synthases, also known as isoprenyl diphosphate synthases (IDSs), are a broad family of enzymes responsible for synthesizing prenyl diphosphates of various chain lengths. These molecules are the precursors to the vast array of terpenoid compounds found in nature. The diversification of these synthases is a key driver of the chemical diversity of terpenoids.

Trans-isoprenyl diphosphate synthases (TIDS) are categorized based on the chain length of their final products:

Short-chain TIDS (SC-TIDS): Produce C10–C20 prenyl diphosphates. frontiersin.org

Medium-chain TIDS (MC-TIDS): Produce C25–C35 prenyl diphosphates. frontiersin.org

Long-chain TIDS (LC-TIDS): Produce C40–C50 prenyl diphosphates, including solanesyl diphosphate synthase (SPS). frontiersin.org

The evolution of these different classes of synthases has allowed for the production of a wide range of isoprenoid compounds. For example, short-chain prenyltransferases like geranyl diphosphate synthase (GPPS), farnesyl diphosphate synthase (FPPS), and geranylgeranyl diphosphate synthase (GGPPS) produce the precursors for monoterpenes (C10), sesquiterpenes (C15), and diterpenes (C20), respectively. oup.comuliege.be

Gene duplication and subsequent functional divergence have been major evolutionary forces in the diversification of prenyl diphosphate synthases. researchgate.netresearchgate.net In plants, for instance, it has been shown that geranyl diphosphate synthases (GPPS) evolved from geranylgeranyl diphosphate synthases (GGPPS). oup.com This functional shift allows for the dedicated production of GPP, the precursor for monoterpenes, which play crucial roles in plant defense and communication. oup.com

The structural basis for the determination of product chain length in these enzymes is a fascinating aspect of their evolution. The size and shape of the active site cavity are critical in controlling how many isopentenyl diphosphate (IPP) units are added to the growing prenyl chain. oup.com Substitutions of amino acid residues within the active site can alter the volume of the binding pocket, leading to the production of shorter or longer chain products. oup.com For example, the replacement of larger amino acid residues with smaller ones can create more space to accommodate a longer product. oup.com

Table 2: Classification and Products of trans-Prenyl Diphosphate Synthases

| Class | Enzyme Examples | Product(s) | Carbon Chain Length | Biological Role of Products |

|---|---|---|---|---|

| Short-Chain (SC-TIDS) | Geranyl Diphosphate Synthase (GPPS) | Geranyl diphosphate (GPP) | C10 | Precursor for monoterpenes. uliege.be |

| Short-Chain (SC-TIDS) | Farnesyl Diphosphate Synthase (FPPS) | Farnesyl diphosphate (FPP) | C15 | Precursor for sesquiterpenes, sterols, dolichols. uliege.be |

| Short-Chain (SC-TIDS) | Geranylgeranyl Diphosphate Synthase (GGPPS) | Geranylgeranyl diphosphate (GGPP) | C20 | Precursor for diterpenes, carotenoids, chlorophylls. uliege.be |

| Medium-Chain (MC-TIDS) | Geranylfarnesyl Diphosphate Synthase (GFPPS) | Geranylfarnesyl diphosphate (GFPP) | C25 | Precursor for sesterterpenoids. oup.com |

| Long-Chain (LC-TIDS) | Solanesyl Diphosphate Synthase (SPS) | Solanesyl diphosphate (SPP) | C45 | Precursor for the side chain of plastoquinone and ubiquinone. frontiersin.org |

| Long-Chain (LC-TIDS) | Decaprenyl Diphosphate Synthase (DPPS) | Decaprenyl diphosphate (DPP) | C50 | Precursor for the side chain of ubiquinone-10. uliege.be |

Evolutionary Conservation of Ubiquinone and Plastoquinone Biosynthetic Pathways

Ubiquinone (coenzyme Q) and plastoquinone are essential lipid-soluble antioxidants and electron carriers in cellular respiration and photosynthesis, respectively. oup.com The biosynthesis of the isoprenoid side chains of these molecules, which is initiated by enzymes like solanesyl diphosphate synthase, is part of ancient and highly conserved metabolic pathways.

Evidence suggests a common evolutionary origin for the biosynthetic pathways of high-redox-potential quinones, including ubiquinone, plastoquinone, and a third type, methyl-plastoquinone. pnas.orgastrobiology.compnas.org These pathways are believed to have originated in an ancestral bacterium over 3.4 billion years ago and were subsequently spread through lateral gene transfer to different bacterial phyla, including Cyanobacteria (the origin of plastoquinone) and Pseudomonadota (the origin of ubiquinone). pnas.orgastrobiology.com The acquisition of these pathways by eukaryotes is thought to have occurred through the endosymbiotic events that gave rise to mitochondria and chloroplasts. astrobiology.compnas.org

The core biochemical steps for producing the quinone head group and attaching the isoprenoid side chain are largely conserved. For example, both the ubiquinone and plastoquinone pathways in bacteria utilize a UbiA homolog for the prenylation step and a UbiD/X homolog for the decarboxylation step. pnas.org

The conservation of these pathways is underscored by the fact that ubiquinone biosynthesis is crucial for aerobic respiration in a vast range of organisms, from proteobacteria to humans. nih.govoup.com While the core pathway is conserved, variations exist. For instance, in Escherichia coli, ubiquinone biosynthesis requires oxygen for three hydroxylation steps. oup.com However, many proteobacteria, including E. coli, also possess an oxygen-independent pathway for ubiquinone synthesis, highlighting the metabolic flexibility that has evolved to allow survival in diverse environments with varying oxygen levels. nih.gov This anaerobic pathway involves a different set of enzymes, including the UbiT, UbiU, and UbiV proteins. nih.gov

The evolutionary link between the ubiquinone and plastoquinone pathways is also evident in the specialization of SPS enzymes in plants. As mentioned earlier, plants like Arabidopsis, rice, and Salvia miltiorrhiza have distinct SPS isoforms that are localized to different organelles (mitochondria/ER and plastids) to specifically provide the solanesyl diphosphate precursor for either ubiquinone or plastoquinone biosynthesis, respectively. nih.govoup.comfrontiersin.org This compartmentalization and enzyme specialization is a testament to the long evolutionary history and fundamental importance of these two essential quinones.

Future Research Directions in Solanesyl Phosphate Biology

Elucidation of Novel Enzymes and Regulatory Elements in Biosynthesis

While the core enzymes of the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway leading to solanesyl phosphate (B84403) are known, the complete enzymatic and regulatory landscape is not fully charted. ijnrd.orgmdpi.com A primary gap in knowledge is the enzyme responsible for the final conversion of solanesyl diphosphate (B83284) to free solanesol (B192409). Recent expression analysis studies suggest that a member of the Protein Phosphatase 2A (pP2A) superfamily, which contains a metallophosphatase domain, could be the potential enzyme catalyzing this dephosphorylation step. ijnrd.org Further biochemical characterization and genetic studies are required to confirm this hypothesis and identify the specific phosphatase involved.

Beyond discovering new enzymes, future work must focus on the complex regulatory networks governing the pathway's flux. The expression of key biosynthetic genes is tightly controlled in response to environmental cues. For instance, exposure to moderately high temperatures can significantly alter the transcription of genes encoding 1-deoxy-d-xylulose (B118218) 5-phosphate synthase (DXS), 1-deoxy-d-xylulose 5-phosphate reductoisomerase (DXR), and solanesyl diphosphate synthase (SPS). researcher.life Similarly, nitrogen availability affects the expression of numerous genes, including those for transcription factors from the ERF, NAC, and WRKY families, which in turn modulate metabolic pathways. researchgate.net A crucial layer of regulation occurs through the subcellular compartmentalization of SPS isozymes. In plants like Arabidopsis thaliana and rice, distinct SPS proteins are targeted to different organelles; one isoform is localized to the endoplasmic reticulum or mitochondria to supply solanesyl diphosphate for ubiquinone synthesis, while another is directed to plastids for plastoquinone (B1678516) synthesis. oup.comoup.comoup.comtandfonline.com Future research should aim to identify the specific transcription factors and signaling components that mediate these responses and control the differential expression and targeting of SPS isoforms.

Systems Biology Approaches to Model and Predict Metabolic Flux

To rationally engineer and understand the solanesyl phosphate pathway, a systems-level perspective is essential. nih.gov Systems biology, which integrates computational modeling with experimental data, offers powerful tools to predict metabolic flux and identify engineering targets. uq.edu.autandfonline.com The production of this compound does not occur in isolation; it competes for precursors like isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP) with numerous other terpenoid pathways. frontiersin.orgcreative-proteomics.com

Future efforts should focus on developing comprehensive genome-scale metabolic models for organisms that produce solanesol. These models can be used to perform flux balance analysis (FBA) to predict how genetic or environmental perturbations will affect the flow of carbon through the central metabolism and into the this compound pathway. tandfonline.com Such models must account for the interplay between the plastidial MEP pathway and the cytosolic mevalonate (B85504) (MVA) pathway, which both contribute to the pool of isoprenoid precursors. mdpi.com By simulating different conditions, researchers can identify rate-limiting steps and design strategies to enhance precursor supply, such as increasing the flux of acetyl-CoA or balancing the expression of MEP and MVA pathway genes to avoid the accumulation of toxic intermediates. tandfonline.commdpi.com This predictive modeling approach will accelerate the development of microbial cell factories and engineered plants with enhanced production of solanesol and its valuable derivatives. nih.gov

Exploring Potential Uncharacterized Biological Roles and Interactions

The primary established function of this compound is to serve as the polyprenyl side-chain for plastoquinone-9 and ubiquinone-9, which are vital electron carriers in photosynthesis and respiration, respectively. oup.comuniprot.orgnih.gov However, there are indications that this compound or its derivatives may have other biological roles that are currently uncharacterized.

Free solanesol is known to accumulate in plants in response to environmental stresses, including pathogen infection and temperature changes, suggesting a role in plant-environment interactions. mdpi.com Proteomic studies have shown that the abundance of solanesyl-diphosphate synthase 2 changes in response to waterlogging stress. researcher.life These findings raise the question of whether this compound itself acts as a signaling molecule or if its flux is modulated to produce other defense-related compounds. The structural flexibility of long-chain polyprenyl transferases also allows for the possibility that under specific cellular conditions, they may produce a broader range of polyprenyl diphosphates than currently appreciated, which could have unique functions. pnas.org Future research should investigate potential protein-protein interactions involving this compound and its biosynthetic enzymes to uncover new regulatory complexes or functional roles. Exploring whether this compound can be utilized as a substrate by other, yet-unidentified enzymes could reveal novel metabolic pathways and biological activities.

Development of Targeted Molecular Tools for Pathway Investigation

Advancing the study of this compound biology requires the development and application of precise molecular tools to investigate and manipulate the pathway. These tools fall into two main categories: chemical inhibitors and genetic technologies.

Chemical Probes and Inhibitors: Specific inhibitors are invaluable for studying the function of an enzyme in real-time. Several compounds have recently been identified as inhibitors of solanesyl diphosphate synthase (SPS), providing powerful tools for pathway investigation.

Aclonifen: This diphenyl ether herbicide has been shown to target and inhibit SPS, representing a novel mode of action for herbicides. researchgate.netnih.gov

Rimisoxafen: A new herbicide that exhibits a dual mode of action by inhibiting both phytoene (B131915) desaturase and solanesyl diphosphate synthase. digitellinc.com

Bisphosphonates: Lipophilic bisphosphonates, such as 1-[(n-oct-1-ylamino)ethyl] 1,1-bisphosphonic acid, have been shown to inhibit SPS in organisms like Trypanosoma brucei, highlighting their potential as research tools and therapeutic leads. researcher.lifeasm.orgnih.gov

Genetic and Imaging Tools: Modern genetic engineering technologies offer unprecedented control over metabolic pathways.

CRISPR/Cas9: This genome-editing tool can be used for the targeted and marker-free knockout of pathway genes, or for replacing native promoters to modulate expression levels. researchgate.netnih.gov The CRISPR/Cas9 system facilitates multiplex genome engineering, allowing for the simultaneous modification of several genes to systematically optimize and study the pathway. nih.govosti.gov

Fluorescent Protein Fusions: Tagging enzymes like SPS with Green Fluorescent Protein (GFP) has been instrumental in determining their subcellular localization to the endoplasmic reticulum and plastids. oup.comoup.com This technique remains crucial for investigating how protein localization is regulated and for identifying new components of the pathway.

The application of these chemical and genetic tools will enable researchers to dissect the this compound pathway with high precision, uncover new regulatory mechanisms, and clarify its role in the broader context of cellular metabolism.

Q & A

Q. Methodological Answer :

- Synthesis : Use recombinant solanesyl diphosphate synthase (e.g., SdsA from Rhodobacter capsulatus) to enzymatically synthesize this compound from isopentenyl pyrophosphate (IPP) and farnesyl pyrophosphate (FPP) .

- Purification : Isolate via silica gel chromatography, followed by NMR and high-resolution MS to confirm purity (>95%) and structure.

- Validation : Test stability under storage conditions (e.g., -80°C in ethanol; degradation <5% over 6 months) and verify linearity in assay matrices .

Basic: What experimental controls are critical when studying this compound’s role in ubiquinone biosynthesis?

Q. Methodological Answer :

- Negative Controls : Use knockout strains (e.g., E. coli ΔispB) lacking endogenous polyprenyl synthases to isolate this compound’s contribution .

- Substrate Controls : Include reactions without IPP/FPP to rule out non-enzymatic phosphorylation.

- Inhibitor Controls : Co-treat with fosmidomycin (DOXP pathway inhibitor) to exclude upstream terpenoid interference .

Advanced: How can researchers resolve discrepancies in solanesyl diphosphate synthase (SDS) activity across homologous enzymes?

Q. Methodological Answer :

- Structural Alignment : Use tools like Clustal Omega to identify conserved regions (e.g., seven catalytic domains in SdsA) and mutagenesis to test functional residues (e.g., DDXXD motif) .

- Kinetic Profiling : Compare kcat/Km for IPP/FPP across homologs (e.g., Synechocystis SDS vs. R. capsulatus SdsA) under identical buffer conditions (pH 7.5, 2 mM Mg²⁺) .

- Complementation Assays : Express homologs in SDS-deficient yeast (e.g., Δcoq1) and quantify ubiquinone-9 via LC-MS to assess functional equivalence .

Advanced: What experimental designs are optimal for studying herbicide inhibition of solanesyl diphosphate synthase?

Q. Methodological Answer :

- In Vitro Assays : Pre-incubate recombinant SDS with inhibitors (e.g., group 32 herbicides) at varying concentrations (0.1–100 µM) and measure residual activity via radiolabeled IPP incorporation .

- In Planta Studies : Apply herbicides to wild-type and SDS-overexpressing transgenic plants (e.g., tobacco), then quantify plastoquinone levels and photosynthetic efficiency (ΦPSII) to correlate inhibition with phenotype .

- Dose-Response Analysis : Calculate IC50 values using nonlinear regression (e.g., GraphPad Prism) and compare with structural analogs to infer binding mechanisms .

Advanced: How can researchers address variability in this compound yields during microbial fermentation?

Q. Methodological Answer :

- Metabolic Engineering : Overexpress rate-limiting enzymes (e.g., DXS, IDI) in the MEP pathway and knockout competing pathways (e.g., ispA for FPP diversion) .

- Fed-Batch Optimization : Monitor dissolved oxygen (DO) and pH in bioreactors; pulse-feed glycerol/glucose to maintain IPP/FPP precursor availability.

- Multi-Omics Integration : Combine RNA-seq (to identify transcriptional bottlenecks) and metabolomics (to quantify intermediate flux) for iterative strain improvement .

Advanced: What strategies validate the functional role of this compound in non-model organisms?

Q. Methodological Answer :

- CRISPR-Cas9 Knockouts : Target SDS homologs and phenotypically screen for ubiquinone deficiency (e.g., growth defects in non-fermentable media) .

- Isotopic Tracing : Feed ¹³C-glucose and track label incorporation into this compound via LC-MS/MS, comparing wild-type and mutants .

- Heterologous Complementation : Express SDS from the non-model organism in E. coli ΔispB and quantify ubiquinone-9 rescue .

Advanced: How should conflicting data on SDS enzyme-substrate specificity be analyzed?

Q. Methodological Answer :

- Substrate Competition Assays : Co-incubate SDS with IPP/FPP and analogs (e.g., geranylgeranyl pyrophosphate) at equimolar ratios; analyze products via TLC or GC-MS .

- Molecular Dynamics Simulations : Model SDS-substrate docking (e.g., using AutoDock Vina) to identify steric/electronic constraints favoring solanesyl over longer chains (e.g., decaprenyl) .

- Phylogenetic Correlation : Map substrate specificity to SDS evolutionary clades (e.g., bacterial vs. plant SDS) using maximum-likelihood trees .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.